1-[3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride
CAS No.:
Cat. No.: VC18061171
Molecular Formula: C8H15ClF3N
Molecular Weight: 217.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15ClF3N |
|---|---|
| Molecular Weight | 217.66 g/mol |
| IUPAC Name | [3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H14F3N.ClH/c1-6(2)3-7(4-6,5-12)8(9,10)11;/h3-5,12H2,1-2H3;1H |
| Standard InChI Key | WNVNJQZHYQSHLO-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(C1)(CN)C(F)(F)F)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular architecture centers on a cyclobutane ring system, a four-membered carbon ring with inherent angle strain. Key structural features include:
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Two methyl groups at the 3-position, enhancing steric bulk
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A trifluoromethyl group at the 1-position, contributing to electronic effects
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A primary amine functional group attached via a methylene bridge
Table 1: Fundamental Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅ClF₃N | |
| Molecular Weight | 217.66 g/mol | |
| IUPAC Name | [3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride | |
| SMILES Notation | CC1(CC(C1)(CN)C(F)(F)F)C.Cl | |
| CAS Registry | Not publicly disclosed |
The trifluoromethyl group (-CF₃) introduces strong electronegativity, influencing dipole moments (calculated dipole: 2.7 D) and lipophilicity (logP: 1.8). These properties enhance blood-brain barrier permeability compared to non-fluorinated analogs .
Synthesis and Manufacturing
Industrial production employs a multi-step protocol:
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Cyclobutane Ring Formation: [2+2] photocycloaddition of 1,3-butadiene derivatives under UV irradiation
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Methyl Group Installation: Grignard reaction with methylmagnesium bromide
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Trifluoromethylation: Radical trifluoromethylation using Umemoto’s reagent
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Amination: Gabriel synthesis followed by hydrochloride salt formation
Table 2: Key Reaction Parameters
| Step | Temperature | Catalyst | Yield |
|---|---|---|---|
| Cyclization | -78°C | None | 62% |
| Methylation | 0°C → RT | CuI | 78% |
| CF₃ Addition | 40°C | Ru(bpy)₃Cl₂ | 55% |
| Amination | Reflux | K₂CO₃ | 85% |
Purification challenges arise from diastereomer formation during cyclization. Preparative HPLC with chiral columns (Chiralpak IC) achieves >98% enantiomeric excess.
Pharmacological Research Applications
The compound’s structural hybrid of rigid cyclobutane and flexible amine tail enables unique target engagement:
Neurotransmitter Receptor Studies
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NMDA Receptor Modulation: IC₅₀ = 3.2 μM in cortical neuron assays
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σ-1 Receptor Binding: Kᵢ = 89 nM, superior to reference compound BD-1047
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Monoamine Transporter Inhibition:
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SERT: 12% inhibition at 10 μM
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NET: 28% inhibition at 10 μM
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Enzymatic Interactions
| Enzyme | Effect | EC₅₀/IC₅₀ | Mechanism |
|---|---|---|---|
| Cytochrome P450 2D6 | Competitive inhibition | 8.4 μM | π-π stacking with heme |
| MAO-B | Weak activation | 22 μM | Allosteric site binding |
Molecular dynamics simulations reveal stable binding (RMSD <1.5 Å over 100 ns) to σ-1 receptors through:
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Hydrophobic interactions with cyclobutane
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Hydrogen bonding via amine group
Comparative Analysis with Structural Analogs
Table 3: Property Comparison
| Compound | logP | Plasma Stability (t₁/₂) | σ-1 Kᵢ (nM) |
|---|---|---|---|
| Target Compound | 1.8 | 6.7 hr | 89 |
| [3-(Trifluoromethyl)cyclobutyl]methanamine | 1.2 | 3.1 hr | 210 |
| 3,3-Dimethylcyclobutylamine | 0.7 | >24 hr | 1450 |
The 3,3-dimethyl substitution improves metabolic stability 2.2-fold compared to non-methylated analogs, while maintaining receptor affinity.
Future Research Trajectories
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